Pyridine, 2-iodo-6-methyl-4-nitro-, 1-oxide
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Overview
Description
Pyridine, 2-iodo-6-methyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of iodine, methyl, nitro, and oxide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-iodo-6-methyl-4-nitro-, 1-oxide typically involves the nitration of 2-methylpyridine N-oxide followed by iodination. The nitration process can be carried out using a mixture of fuming nitric acid and concentrated sulfuric acid . The iodination step involves the use of iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-iodo-6-methyl-4-nitro-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2-amino-6-methyl-4-nitropyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, 2-iodo-6-methyl-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Pyridine, 2-iodo-6-methyl-4-nitro-, 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-2-picoline N-oxide
- 2-Methyl-4-nitropyridine N-oxide
- Pyridine, 4-methyl-, 1-oxide
Uniqueness
Pyridine, 2-iodo-6-methyl-4-nitro-, 1-oxide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in substitution reactions where iodine can be replaced by other functional groups .
Properties
CAS No. |
60324-02-9 |
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Molecular Formula |
C6H5IN2O3 |
Molecular Weight |
280.02 g/mol |
IUPAC Name |
2-iodo-6-methyl-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5IN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3 |
InChI Key |
KHECDYJFVDZRFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])I)[N+](=O)[O-] |
Origin of Product |
United States |
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